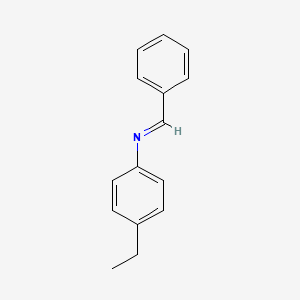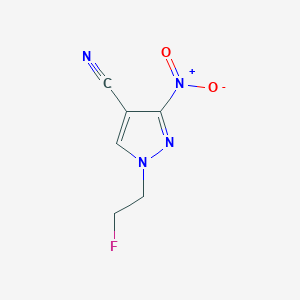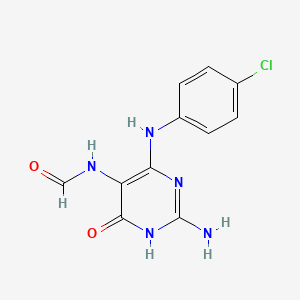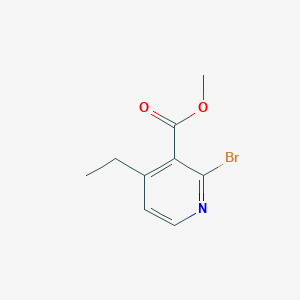
Methyl 2-bromo-4-ethylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-4-ethylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by a bromine atom at the second position and an ethyl group at the fourth position on the nicotinate ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-ethylnicotinate can be synthesized through several methods. One common approach involves the bromination of methyl 4-ethylnicotinate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-bromo-4-ethylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminonicotinate derivative, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-4-ethylnicotinate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting nicotinic receptors.
Biological Studies: It is employed in studies investigating the biological activity of nicotinate derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-bromo-4-ethylnicotinate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on nicotinic acetylcholine receptors, modulating their activity. The bromine atom and ethyl group on the nicotinate ring influence its binding affinity and selectivity towards these receptors .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-bromo-3-ethylnicotinate
- Methyl 2-bromo-5-ethylnicotinate
- Methyl 2-chloro-4-ethylnicotinate
Comparison: Methyl 2-bromo-4-ethylnicotinate is unique due to the specific positioning of the bromine and ethyl groups, which can significantly impact its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .
Eigenschaften
Molekularformel |
C9H10BrNO2 |
|---|---|
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
methyl 2-bromo-4-ethylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO2/c1-3-6-4-5-11-8(10)7(6)9(12)13-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
XPYPJFVHWVYXLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NC=C1)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


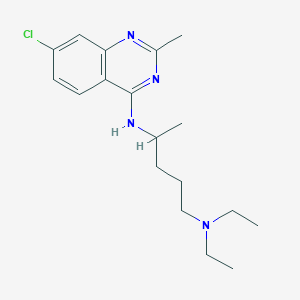
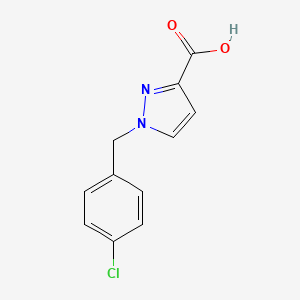
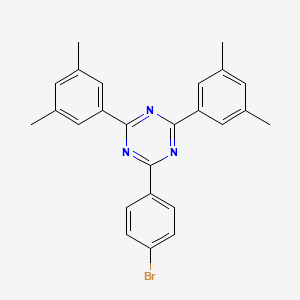

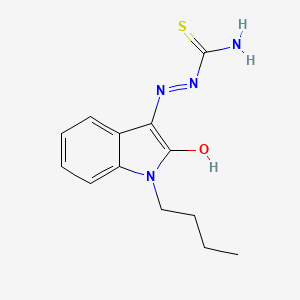

![2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11713011.png)


